RDEA-436
Description
RDEA-436 is a small-molecule kinase inhibitor developed by Ardea Biosciences, Inc., targeting MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway implicated in cancer and inflammatory diseases . It inhibits MEK1/2 by binding to a unique allosteric cavity adjacent to the ATP-binding pocket, classified as a type 3 binding mode inhibitor . As of 2025, this compound is in Phase I clinical trials across the U.S., U.K., Germany, and Japan, with collaborations involving AstraZeneca, Bausch Health, and Bayer . Notably, its molecular structure remains undisclosed, complicating structural comparisons and cheminformatics analyses .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RDEA436; RDEA-436; RDEA 436. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare RDEA-436 with structurally or mechanistically related MEK inhibitors, focusing on selectivity, binding modes, clinical progress, and off-target effects.
Table 1: Comparative Analysis of this compound and Key MEK Inhibitors
| Compound | Target(s) | Binding Mode | Selectivity (CATDS Median) | Off-Targets Identified | Clinical Stage (2025) | Key Developers |
|---|---|---|---|---|---|---|
| This compound | MEK1/2 | Type 3 | 0.7 (high selectivity) | MAT2A, NQO2, others | Phase I | Ardea Biosciences |
| Binimetinib | MEK1/2 | Type 3 | 0.7 | NQO2 | Approved (melanoma) | Array BioPharma |
| Trametinib | MEK1/2 | Type 1 | 0.3 | Multiple kinases | Approved (NSCLC) | GlaxoSmithKline |
| Selumetinib | MEK1/2 | Type 2 | 0.4 | BRAF, RAF1 | Approved (NF1) | AstraZeneca |
Key Findings and Comparisons
Binding Mode and Selectivity Type 3 inhibitors (this compound, Binimetinib) exhibit superior selectivity (median CATDS = 0.7) compared to type 1 (median CATDS = 0.3) and type 2 inhibitors (median CATDS = 0.4) due to their unique allosteric binding . However, this compound displays broader off-target activity than Binimetinib, including interactions with non-kinases like MAT2A (methionine adenosyltransferase) and NQO2 (quinone oxidoreductase), which may influence toxicity profiles .
Clinical Development Binimetinib and Trametinib are clinically advanced, with approvals in melanoma and NSCLC, respectively. In contrast, this compound remains in early-phase trials, reflecting its later-stage discovery . Selumetinib, a type 2 inhibitor, is approved for neurofibromatosis type 1 (NF1), demonstrating the therapeutic versatility of MEK inhibition .
Structural and Functional Limitations The undisclosed structure of this compound limits direct structural comparisons and computational modeling, unlike Binimetinib and Trametinib, whose crystal structures are well-characterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
